2,6-Dimethyl-3-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one
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Overview
Description
2,6-Dimethyl-3-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-3-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine and an appropriate amine, the compound can be synthesized through a series of reactions including condensation, cyclization, and oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-3-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrolo[3,2-c]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce functional groups such as halogens or alkyl groups.
Scientific Research Applications
2,6-Dimethyl-3-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-3-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and are also studied for their biological activities.
2,5-Dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione: This compound has a similar pyrrole-pyridine core but with different substituents.
Uniqueness
2,6-Dimethyl-3-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with tailored properties.
Properties
CAS No. |
61191-35-3 |
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Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2,6-dimethyl-3-phenyl-1,5-dihydropyrrolo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C15H14N2O/c1-9-8-12-14(15(18)16-9)13(10(2)17-12)11-6-4-3-5-7-11/h3-8,17H,1-2H3,(H,16,18) |
InChI Key |
ABPUXUSCWKJQLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(N2)C)C3=CC=CC=C3)C(=O)N1 |
Origin of Product |
United States |
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